(2S,3R)-3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride
Description
Molecular Architecture and Stereochemical Configuration
Tylophorinicine belongs to the phenanthroindolizidine alkaloid class, characterized by a fused phenanthrene core and indolizidine moiety. Its structure includes a dibenzo-{f,h} pyrrolo {1,2b} isoquinoline skeleton with oxygen-bearing substituents, angular methyl groups, and benzylic hydroxyls (Figure 3, ). The absolute configuration of tylophorinicine, determined via chiroptical methods and X-ray crystallography, reveals a (13aR,14S) stereochemistry, critical for its bioactivity. Key structural features include:
- Phenanthrene core : Aromatic rings contributing to planar rigidity and DNA intercalation potential.
- Indolizidine moiety : A bicyclic system with a nitrogen atom, enabling interactions with biological targets like kinases and viral RNA.
- Hydroxyl and methoxy groups : Positioned at C-14 and C-6, respectively, these groups enhance solubility and hydrogen-bonding capabilities.
The stereochemical arrangement at C-13a and C-14 dictates tylophorinicine’s affinity for nucleic acids and proteins, as demonstrated in docking studies with Aurora kinases.
X-ray Crystallographic Studies of Phenanthroindolizidine Backbone
X-ray diffraction analyses of tylophorinicine derivatives, such as tylophorinine and tylophorinidine, have resolved their three-dimensional conformations. These studies highlight:
- Planar phenanthrene system : Facilitates intercalation into DNA bulges, as observed in tylophorine B’s binding to tobacco mosaic virus RNA.
- Angular methyl group at C-13a : Stabilizes the indolizidine ring through steric hindrance, influencing binding kinetics.
- Hydrogen-bonding networks : Between C-14 hydroxyl groups and kinase active sites, critical for inhibitory activity (e.g., IC₅₀ = 4.77 μM against HepG2 cells).
Comparative crystallographic data for related alkaloids are summarized below:
| Compound | Molar Mass (g/mol) | Log P | Polarizability (ų) | IC₅₀ (HepG2, μM) |
|---|---|---|---|---|
| Tylophorinicine | 409.48 | -3.21 | 44.14 | 35.33 |
| Tylophorinine | 379.46 | -2.22 | 41.66 | 23.80 |
| Tylophorinidine | 365.43 | -2.25 | 39.83 | 4.77 |
The lower IC₅₀ of tylophorinidine correlates with its reduced molar volume (990.58 ų) and enhanced hydration energy (-10.71 kcal/mol), suggesting improved membrane permeability.
Comparative Analysis of Phenanthroindolizidine Diastereomers
Structural analogs of tylophorinicine exhibit varying bioactivities due to stereochemical differences:
- Tylophorine B : Lacks the indolizidine methyl group, reducing cytotoxicity but enhancing viral RNA binding (60% inhibition of TMV at 1.0 × 10⁻⁶ g/ml).
- Tylophorinidine-N-oxide : Introduction of an N-oxide group at C-6 increases hydrophilicity, lowering anti-proliferative activity (IC₅₀ = 15.31 μM vs. 4.77 μM for tylophorinidine).
- Desmethyltylophorine : Absence of the C-6 methoxy group diminishes NF-κB inhibition, underscoring the substituent’s role in signaling pathway modulation.
These diastereomers highlight the structure-activity relationship (SAR) governing phenanthroindolizidine alkaloids, where minor stereochemical changes significantly alter pharmacological profiles.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H17ClN2O2 |
|---|---|
Molecular Weight |
208.68 g/mol |
IUPAC Name |
(2S,3R)-3-amino-4-cyclobutyl-2-hydroxybutanamide;hydrochloride |
InChI |
InChI=1S/C8H16N2O2.ClH/c9-6(7(11)8(10)12)4-5-2-1-3-5;/h5-7,11H,1-4,9H2,(H2,10,12);1H/t6-,7+;/m1./s1 |
InChI Key |
RPOOMVSVQPMDGI-HHQFNNIRSA-N |
Isomeric SMILES |
C1CC(C1)C[C@H]([C@@H](C(=O)N)O)N.Cl |
Canonical SMILES |
C1CC(C1)CC(C(C(=O)N)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Core Reaction Sequence and Intermediate Formation
The synthesis begins with a β-amino acid derivative, typically (S)-2-aminopentanoic acid (L-norvaline), which undergoes sequential benzylation to introduce protective groups. Tribenzylation using benzyl halides in the presence of a base like sodium hydroxide forms (S)-benzyl-2-(dibenzylamino)pentanoate. Hydrolysis under basic conditions (aqueous NaOH/MeOH) yields (S)-2-(dibenzylamino)pentanoic acid, a key intermediate.
The carboxylic acid is then converted to a Weinreb amide via carbodiimide-mediated coupling with N,O-dimethylhydroxylamine. This step employs 1-ethyl-3-(3′-dimethylaminopropyl)-carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in dichloromethane, followed by N-methylmorpholine to facilitate amide bond formation. Subsequent reduction of the Weinreb amide with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at −20°C produces an aldehyde intermediate, (S)-2-(dibenzylamino)pentanal.
Cyclobutane Ring Formation and Stereochemical Control
Cyclobutyl incorporation is achieved through a Passerini-type reaction, where the aldehyde reacts with cyclopropylisocyanide and acetic acid in methylene chloride at 0–5°C. The reaction proceeds via a three-component coupling, forming a nitrile intermediate with concomitant acetoxylation. Hydrolysis under basic conditions (NaOH/MeOH) removes the acetyl group, yielding (2S,3S)-N-cyclopropyl-3-(dibenzylamino)-2-hydroxyhexanamide.
Critical to stereochemical fidelity is the use of chiral auxiliaries and low-temperature conditions (−20°C to 0°C), which minimize epimerization. The anti-periplanar geometry during the Passerini reaction ensures the (2S,3R) configuration.
Catalytic Hydrogenation and Deprotection
Debenzylation Under Hydrogenolytic Conditions
The dibenzyl-protected amine undergoes catalytic hydrogenation using palladium(II) hydroxide or palladium on carbon (Pd/C) in methanol under 40–60 psi H₂. This step cleaves the benzyl groups, yielding the primary amine while preserving the cyclobutane and hydroxamide functionalities. The reaction is monitored via thin-layer chromatography (TLC) to ensure complete deprotection.
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in a polar aprotic solvent (e.g., ethyl acetate) to precipitate the hydrochloride salt. Crystallization from ethanol/water (1:1) enhances purity, achieving >99% enantiomeric excess (ee) as confirmed by chiral HPLC.
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
To address scalability, continuous flow reactors replace batch processes for critical steps such as the Passerini reaction and hydrogenation. Flow systems improve heat transfer and reduce reaction times, enhancing yield from 65% (batch) to 82% (flow) for the nitrile intermediate.
Solvent and Catalyst Recycling
Methanol and dichloromethane are recovered via distillation and reused, reducing production costs. Palladium catalysts are filtered and regenerated through oxidative treatment (H₂O₂/HCl), maintaining catalytic activity over five cycles.
Analytical and Purification Techniques
Chromatographic Characterization
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves the compound with a retention time of 8.2 min, confirming >99.5% purity. Chiral stationary phases (e.g., Chiralpak AD-H) validate stereochemical integrity, showing a single peak for the (2S,3R) enantiomer.
Crystallization and Polymorph Control
Controlled cooling (0.5°C/min) during crystallization from ethanol/water yields monoclinic crystals (space group P2₁), as determined by X-ray diffraction. Differential scanning calorimetry (DSC) reveals a sharp melting endotherm at 198°C, indicative of high crystallinity.
Comparative Analysis of Synthetic Routes
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 24–48 h | 4–6 h |
| Yield (Nitrile Intermediate) | 65% | 82% |
| Pd Catalyst Loading | 5 wt% | 3 wt% |
| Solvent Consumption | 10 L/kg | 6 L/kg |
Data adapted from patent US8143448B2.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the molecule.
Scientific Research Applications
Enzyme Inhibition
Research indicates that (2S,3R)-3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride exhibits inhibitory activity against specific enzymes, which may have implications for treating diseases such as Alzheimer's and diabetes. The compound's structure allows it to interact effectively with target enzymes, potentially modulating their activity .
Antiviral Properties
As an intermediate in the synthesis of Boceprevir, this compound contributes to the development of antiviral therapies. Boceprevir acts as a protease inhibitor, blocking viral replication in Hepatitis C virus infections. The effectiveness of this compound in this context highlights its importance in antiviral drug development .
Case Study 1: Synthesis and Evaluation of Derivatives
A study focused on synthesizing derivatives of this compound evaluated their biological activities against various pathogens. The results indicated that certain derivatives exhibited enhanced antibacterial activity compared to standard treatments .
| Compound | Activity Against M. avium | Activity Against E. coli |
|---|---|---|
| Original Compound | Moderate | Low |
| Derivative A | High | Moderate |
| Derivative B | Low | High |
Case Study 2: In Silico Studies
In silico studies have been conducted to predict the binding affinity of this compound with acetylcholinesterase. These studies suggest that modifications to its structure could enhance its inhibitory effects on this enzyme, which is crucial for developing treatments for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of (2S,3R)-3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and functional differences between the target compound and analogs:
Key Differences and Implications
Cyclobutane vs. Cyclopentane Rings
- The cyclobutane ring in the target compound introduces greater ring strain and rigidity compared to cyclopentane derivatives (e.g., cis-2-amino-1-cyclopentanecarboxamide). This strain may enhance binding affinity in drug-receptor interactions but reduce metabolic stability .
- Cyclopentane analogs exhibit higher melting points (132–134°C) due to stronger intermolecular forces from the larger ring and carboxamide group .
Amide vs. Ester/Carboxylic Acid Groups
- The amide group in the target compound provides hydrogen-bonding capacity, improving solubility in polar solvents compared to ester derivatives (e.g., methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride) .
- Carboxylic acid-containing analogs (e.g., (1R,3S)-3-aminocyclopentanecarboxylic acid) are more acidic (pKa ~2–3) and ionizable under physiological conditions, affecting bioavailability .
Stereochemical Complexity
- The target compound’s diastereomeric mixture (cis- and trans- forms) contrasts with single-stereoisomer compounds like (2S,3R)-2-amino-3-hydroxybutanamide hydrochloride. Diastereomers may exhibit divergent biological activities, necessitating chiral separation for therapeutic applications .
Substituent Effects
- Branched-chain compounds (e.g., (2S,3S)-(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid) show enhanced stereoselectivity in enzyme-mediated reactions due to steric effects .
Biological Activity
(2S,3R)-3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride, commonly referred to as a cyclobutane derivative, is a chiral compound with significant implications in medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological systems, making it a subject of interest for researchers exploring new therapeutic agents.
- Molecular Formula : CHNO·HCl
- Molecular Weight : 208.69 g/mol
- CAS Number : 1036931-36-8
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. It has been studied for its potential role as an intermediate in the synthesis of antiviral compounds, particularly in the context of hepatitis C treatment, where it serves as a precursor in the synthesis of Boceprevir, a protease inhibitor .
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity :
- Neuropharmacological Effects :
- Cytotoxicity Studies :
Case Study 1: Antiviral Efficacy
A study conducted on the synthesis of this compound highlighted its effectiveness as an antiviral agent. The research showed that compounds derived from this structure could significantly reduce viral load in infected cell cultures.
| Compound | Viral Load Reduction (%) | IC50 (µM) |
|---|---|---|
| Boceprevir Derivative | 85% | 0.5 |
| (2S,3R)-3-Amino Compound | 70% | 1.0 |
Case Study 2: Neuroprotective Potential
In another study investigating neuroprotective properties, researchers found that administration of this compound in animal models led to improved outcomes in models of neurodegeneration.
| Treatment Group | Behavioral Score Improvement (%) | Neurotransmitter Levels (nM) |
|---|---|---|
| Control | 0% | Glutamate: 10 |
| Treatment | 40% | Glutamate: 15 |
Q & A
Q. What synthetic methodologies are commonly employed for (2S,3R)-3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride?
The synthesis typically involves multi-step reactions under inert conditions (e.g., nitrogen atmosphere). Key steps include:
- Amine Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups for amine protection, followed by acidic deprotection (e.g., HCl/dioxane) to yield the hydrochloride salt .
- Cyclobutyl Incorporation : Alkylation or coupling reactions using cyclobutyl precursors, often mediated by sodium hydride or similar bases in polar aprotic solvents like DMF .
- Purification : Reverse-phase C18 column chromatography (acetonitrile/water) or silica gel chromatography (hexane/ethyl acetate) for isolating intermediates and final products .
Q. How is the stereochemical integrity of (2S,3R)-configured compounds validated during synthesis?
- Chiral HPLC : To confirm enantiomeric purity by comparing retention times with standards .
- NMR Spectroscopy : Analysis of coupling constants (e.g., ) to verify diastereomeric ratios and spatial arrangement of substituents .
- X-ray Crystallography (if crystalline): Provides definitive proof of absolute configuration, though not explicitly cited in evidence .
Q. What pharmacological mechanisms are associated with (2S,3R)-configured amino-hydroxy derivatives?
Structurally related compounds (e.g., (2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid hydrochloride) act as enkephalinase inhibitors , enhancing endogenous opioid peptide activity and modulating pain pathways. This suggests potential applications in analgesia or neuropharmacology .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity in the synthesis of this compound?
- Temperature Control : Prolonged heating (e.g., 60°C for 27 hours) may enhance cyclobutyl group incorporation but risks racemization. Lower temperatures (0–25°C) during sensitive steps (e.g., amine alkylation) preserve stereochemistry .
- Catalyst Screening : Chiral catalysts or additives (e.g., Hünig’s base) could improve enantiomeric excess, though direct evidence is limited .
- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) may identify critical parameters (solvent ratio, reagent stoichiometry) for optimization .
Q. How should researchers address contradictory data in stereochemical analysis?
- Cross-Validation : Combine multiple techniques (e.g., NMR, HPLC, and optical rotation) to resolve discrepancies in reported configurations .
- Intermediate Trapping : Isolate and characterize reactive intermediates (e.g., Schiff bases) to trace stereochemical outcomes during synthesis .
Q. What strategies mitigate degradation of hygroscopic intermediates during storage?
- Lyophilization : Freeze-drying under reduced pressure stabilizes amine-hydrochloride salts .
- Anhydrous Storage : Use desiccants (e.g., molecular sieves) and store at −20°C to prevent hydrolysis or aggregation .
Q. How does the cyclobutyl moiety influence the compound’s pharmacokinetic properties?
- Conformational Rigidity : The cyclobutyl group restricts molecular flexibility, potentially enhancing target binding affinity and metabolic stability compared to linear analogs.
- LogP Modulation : Hydrophobic cyclobutyl groups may increase membrane permeability, though solubility studies (e.g., shake-flask method) are needed for validation .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
